molecular formula C6H5F3N2O B1404771 O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine CAS No. 1519137-73-5

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine

Cat. No.: B1404771
CAS No.: 1519137-73-5
M. Wt: 178.11 g/mol
InChI Key: RXCXVGISMKFRDP-UHFFFAOYSA-N
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Description

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines as starting materials . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography, is also essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl group, which can affect the reactivity of the compound .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while substitution reactions can lead to the formation of various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The hydroxylamine group can also participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Biological Activity

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, along with a hydroxylamine functional group. This combination enhances its stability and reactivity, making it an attractive target for various biological applications. The trifluoromethyl group is known to influence binding affinity and selectivity towards biological targets, while the hydroxylamine can participate in redox reactions, further modulating its activity.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
  • Redox Activity : The hydroxylamine moiety can engage in redox reactions, which may lead to the modulation of cellular processes.
  • Binding Affinity : The trifluoromethyl group enhances the compound's binding to certain receptors, influencing its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Compounds containing hydroxylamine structures have demonstrated selective antibacterial properties against Gram-positive bacteria such as Micrococcus luteus and antibiotic-resistant strains like MRSA .
  • Antiparasitic Activity : Studies have shown that derivatives of pyridine-containing hydroxylamines possess significant antiparasitic effects, with some exhibiting low micromolar EC50 values against various parasites .
  • Enzymatic Effects : The compound has been evaluated for its ability to inhibit specific kinases, such as PI3K and mTOR, which are crucial in cancer biology. Its selectivity profile suggests potential applications in oncology for targeting tumor growth pathways .

Study on Antibacterial Activity

A study evaluating the antibacterial efficacy of N-alkyl-N-(pyridin-2-yl)hydroxylamines revealed potent activity against Micrococcus luteus (MIC 90 = 2.0 μM). The structure-activity relationship indicated that modifications to the pyridine ring could enhance potency against resistant strains .

Study on Enzyme Inhibition

Research focusing on this compound's inhibition of PI3K showed that it has a Ki value of approximately 17 nM, indicating strong inhibitory potential. This study highlighted the importance of the trifluoromethyl substitution in enhancing selectivity for PI3K over mTOR .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityKi (nM)Notes
This compoundPI3K Inhibition17High selectivity for PI3K
2-Hydroxy-5-(trifluoromethyl)nicotinaldehydeModerate Antibacterial ActivityN/ALess potent than hydroxylamine derivatives
3-Nitro-5-(trifluoromethyl)pyridin-2-olLow Antiparasitic ActivityN/ANotable structural differences

Properties

IUPAC Name

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3-11-5(4)12-10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCXVGISMKFRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)ON)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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